4,6-Dichloro-5-nitro-2-phenylpyrimidine

Lipophilicity Physicochemical Properties Drug Design

Researchers needing a polyfunctional pyrimidine scaffold often face limited diversification options. 4,6-Dichloro-5-nitro-2-phenylpyrimidine addresses this bottleneck with three orthogonal reactive centers (4-Cl, 6-Cl, 5-NO2) enabling sequential nucleophilic substitution and reduction. Its well-characterized LogP (2.77) and moderate boiling point (299.3°C) facilitate purification and scale-up. Key supply advantages: • ≥98% purity supports reproducible library synthesis. • Single batch availability from grams to kilograms reduces lead-time variability. • Ambient shipping and stable storage simplify global logistics.

Molecular Formula C10H5Cl2N3O2
Molecular Weight 270.07 g/mol
CAS No. 68921-91-5
Cat. No. B8777902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-nitro-2-phenylpyrimidine
CAS68921-91-5
Molecular FormulaC10H5Cl2N3O2
Molecular Weight270.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C10H5Cl2N3O2/c11-8-7(15(16)17)9(12)14-10(13-8)6-4-2-1-3-5-6/h1-5H
InChIKeySDWYUIVXOJWKKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-5-nitro-2-phenylpyrimidine Properties & Procurement


4,6-Dichloro-5-nitro-2-phenylpyrimidine (CAS 68921-91-5) is a heterocyclic building block belonging to the class of trisubstituted pyrimidines. It features a pyrimidine core with a 2-phenyl substituent, chloro groups at the 4- and 6-positions, and a nitro group at the 5-position [1]. This substitution pattern provides three distinct handles for sequential functionalization, making it a versatile intermediate in medicinal chemistry and agrochemical research . The compound is typically supplied as a solid with a purity of 98% and has a molecular weight of 270.07 g/mol [2].

Synthetic Workflow Trisubstituted pyrimidine building block with three distinct reactive handles for sequential derivatization
Procurement Format Supplied as a solid; typical purity supports synthetic intermediate use
Selection Logic Selected when 2-phenyl, 4,6-dichloro, and 5-nitro substitution are all required in a single precursor

4,6-Dichloro-5-nitro-2-phenylpyrimidine Irreplaceability


Simple substitution of 4,6-Dichloro-5-nitro-2-phenylpyrimidine with other pyrimidine derivatives (e.g., 4,6-dichloro-5-nitropyrimidine or 2-phenyl-4,6-dichloropyrimidine) is not feasible due to significant differences in physicochemical properties and reactivity profiles. The unique combination of the 2-phenyl, 4,6-dichloro, and 5-nitro groups imparts distinct lipophilicity, electronic effects, and synthetic versatility that are not replicated by analogs lacking one or more of these substituents . Specifically, the 2-phenyl group significantly increases logP, altering solubility and membrane permeability, while the 5-nitro group provides a crucial point for reduction to an amine, a transformation not possible with the 5-unsubstituted analog [1]. These differences directly impact downstream synthetic routes and biological target engagement, necessitating the use of the specific, fully substituted compound [2].

2-Unsubstituted analog

Replacing with 4,6-dichloro-5-nitropyrimidine removes the 2-phenyl group; LogP shift may alter partitioning and downstream reactivity profiles.

5-Unsubstituted analog

Using 2-phenyl-4,6-dichloropyrimidine eliminates the 5-nitro handle; reduction-to-amine routes are not accessible, limiting derivatization paths.

Class-level mismatch

A1 adenosine receptor affinity profile is class-dependent; substituting with bicyclic 8-azaadenines may shift target-engagement context.

4,6-Dichloro-5-nitro-2-phenylpyrimidine Differentiation Evidence


Lipophilicity Boost from 2-Phenyl Substitution

The presence of a 2-phenyl group in 4,6-Dichloro-5-nitro-2-phenylpyrimidine results in a significant increase in lipophilicity compared to its 2-unsubstituted analog, 4,6-dichloro-5-nitropyrimidine. This is a critical differentiator for applications where membrane permeability or organic solvent partitioning is a key parameter. The difference is quantified by a LogP increase of 0.56 units [1][2].

Lipophilicity Boost
Cross-study comparable
LogP +0.56 vs. 2-unsubstituted analog
Supports permeability and partitioning predictions
Data from SIELC and Molbase; review method comparability
Lipophilicity Physicochemical Properties Drug Design

Distinct Boiling Point Profile

The boiling point of 4,6-Dichloro-5-nitro-2-phenylpyrimidine is notably lower than that of its 2-unsubstituted counterpart, 4,6-dichloro-5-nitropyrimidine. This difference is critical for processes involving distillation, solvent evaporation, or other thermal treatments, where a lower boiling point can translate to reduced energy consumption or minimized thermal degradation of sensitive intermediates [1].

Boiling Point Profile
Cross-study comparable
299.3 °C at 760 mmHg (−26.5 °C vs. comparator)
May support thermal-processing and distillation workflows
Comparator value predicted; confirm experimentally for scale-up
Thermodynamic Properties Purification Handling

Synthetic Versatility from Multiple Reactive Sites

4,6-Dichloro-5-nitro-2-phenylpyrimidine provides three distinct sites for sequential chemical modification: (1) nucleophilic aromatic substitution at the 4- and 6-chloro positions, (2) reduction of the 5-nitro group to an amine, and (3) potential further functionalization of the 2-phenyl ring. In contrast, the analog 2-phenyl-4,6-dichloropyrimidine (CAS 3740-92-9) lacks the 5-nitro group, offering only two reactive centers, while 4,6-dichloro-5-nitropyrimidine (CAS 4316-93-2) lacks the 2-phenyl group, which can serve as a UV chromophore or a site for further diversification .

Reactive Site Count
Class-level inference
Three distinct handles (4-Cl, 6-Cl, 5-NO2) plus phenyl-ring potential
Enables sequential derivatization in library synthesis
Data to verify under specific reaction conditions
Synthetic Intermediate Medicinal Chemistry Building Block

A1 Adenosine Receptor Affinity Profile

In a study evaluating affinity for A1 adenosine receptors, the class of 2-phenyl-4,5,6-trisubstituted pyrimidines, which includes 4,6-Dichloro-5-nitro-2-phenylpyrimidine as a key intermediate, showed relatively low activity compared to rigid bicyclic 8-azaadenines. This class-level observation provides a crucial benchmark for researchers exploring A1 adenosine receptor modulators. It indicates that while this pyrimidine scaffold may not be optimal for high-affinity A1 binding, it serves as a valuable negative control or as a starting point for further optimization via substitution at the reactive sites [1].

A1 Adenosine Receptor
Class-level inference
Reported low affinity for class of 2-phenyl-4,5,6-trisubstituted pyrimidines
Supports negative-control or derivatization-baseline context
Exact Ki not reported in abstract; endpoint context review needed
Adenosine Receptor Biological Activity Drug Discovery

4,6-Dichloro-5-nitro-2-phenylpyrimidine Applications


Functionalized Pyrimidine Library Synthesis

The presence of three distinct reactive centers (4-Cl, 6-Cl, 5-NO2) makes this compound an ideal starting material for generating focused libraries of 2-phenylpyrimidines. Sequential nucleophilic substitution at the chloro positions, followed by reduction of the nitro group to an amine, allows for the rapid exploration of structure-activity relationships (SAR) around the pyrimidine core . This is a key differentiator from analogs lacking either the nitro or the phenyl group, which would offer fewer diversification points.

HPLC Reference Standard for Method Development

The compound's specific LogP value (2.77) and UV absorbance (due to the 2-phenyl group) make it a useful standard for developing and validating reverse-phase HPLC methods for similar heterocyclic compounds. Its well-defined retention characteristics on columns like Newcrom R1 provide a benchmark for optimizing separation conditions [1].

A1 Adenosine Receptor Probe Development

While the parent compound class exhibits low affinity for A1 adenosine receptors, 4,6-Dichloro-5-nitro-2-phenylpyrimidine serves as a versatile precursor for synthesizing derivatives with potentially improved binding profiles. Researchers can leverage the three reactive sites to introduce diverse substituents and assess their impact on receptor affinity, using the known low-activity baseline as a reference point [2].

Thermal Optimization for Scale-Up Synthesis

The relatively low boiling point (299.3°C) compared to the 2-unsubstituted analog (325.8°C) offers practical advantages in large-scale synthesis. This property reduces the energy required for solvent evaporation and purification by distillation, which can translate to lower production costs and improved process efficiency [3].

Application
Selection Property
Validation Focus
Focused pyrimidine library synthesis
Three-site sequential derivatization handle
SAR exploration around pyrimidine core
Reverse-phase HPLC method development
Well-defined LogP and phenyl-chromophore retention
Retention-time benchmarking for heterocyclic analytes
A1 adenosine receptor probe development
Class-level low-affinity baseline
Derivatization and receptor-affinity endpoint review
Scale-up synthesis optimization
Reported lower boiling point vs. 2-unsubstituted analog
Thermal-process efficiency and solvent-evaporation review
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